N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
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Overview
Description
Indole derivatives are a class of compounds that have been found in many important synthetic drug molecules . They have been shown to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of indole derivatives often involves electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, particularly electrophilic substitution, due to their aromatic nature .Physical and Chemical Properties Analysis
Physically, indole derivatives are often crystalline and colorless in nature with specific odors .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has been identified in research as part of a class of compounds with neurokinin-1 (NK1) receptor antagonism properties. These compounds show promise for clinical applications due to their effectiveness in pre-clinical tests related to emesis (vomiting) and depression, highlighting their potential utility in treating conditions related to NK1 receptor activity. The specific compound mentioned has been noted for its oral activity, solubility in water, and potential for both intravenous and oral administration in clinical settings, emphasizing its versatility and potential for widespread therapeutic use (Harrison et al., 2001).
Rotational Isomerism and Chemical Properties
Research into the chemical properties of related compounds demonstrates the phenomenon of rotational isomerism, where molecules exhibit restricted rotation around certain bonds. This characteristic can influence the behavior and reactivity of compounds, including this compound, affecting their utility in various scientific and pharmaceutical applications. Studies on analogues have provided insights into these properties and their implications for the synthesis and use of such compounds (Atkinson et al., 1979).
Complexation and Structural Analysis
Investigations into the complexation behaviors of related morpholine derivatives with metals such as palladium(II) and mercury(II) offer a glimpse into the potential of this compound in coordination chemistry. These studies reveal the capacity of such compounds to form complexes with significant structural and potentially catalytic properties, hinting at applications ranging from materials science to catalysis (Singh et al., 2000).
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds based on similar structures, including oxazolidine, oxazolidin-2-one, and others, showcases the versatility of this compound-like molecules in generating a wide range of potentially bioactive molecules. These synthetic efforts contribute to the expansion of chemical libraries for drug discovery and development, providing a foundation for the exploration of new therapeutic agents (Tlekhusezh et al., 1996).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O3/c1-28-9-8-18-14-17(6-7-21(18)28)22(29-10-12-32-13-11-29)16-27-24(31)23(30)26-15-19-4-2-3-5-20(19)25/h2-7,14,22H,8-13,15-16H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFSUKXPQRUSHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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